Farnesiferol B
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Overview
Description
Farnesiferol B is a sesquiterpene coumarin derived from the roots of plants in the genus Ferula, particularly Ferula pseudalliacea . This compound is known for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties . It has garnered significant interest in the scientific community due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Farnesiferol B can be synthesized through various methods, including the use of hairy root cultures. Hairy root cultures involve the transformation of plant tissues with Agrobacterium rhizogenes, leading to the production of secondary metabolites such as this compound . The process typically involves the inoculation of plant explants with A. rhizogenes strains, followed by the induction of hairy roots under specific conditions .
Industrial Production Methods: Industrial production of this compound primarily relies on the extraction from natural sources, such as the roots of Ferula species. The extraction process involves the use of solvents like n-hexane to obtain the compound from the plant material . Advances in biotechnological methods, such as hairy root cultures, have also been explored for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Farnesiferol B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds.
Scientific Research Applications
Farnesiferol B has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry . In chemistry, it serves as a valuable compound for studying the synthesis and modification of sesquiterpene coumarins. In biology, it is used to investigate its effects on cellular processes and pathways. In medicine, this compound has shown promise in the treatment of various conditions, including inflammation, oxidative stress, and cancer
Mechanism of Action
Farnesiferol B exerts its effects through various molecular targets and pathways. One of the primary mechanisms involves the activation of the G-protein-coupled bile acid receptor (TGR5), which regulates macrophage reactivity and attenuates inflammation . This compound also modulates the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, reducing oxidative stress and inflammation . These mechanisms contribute to its therapeutic potential in conditions such as ischemia-reperfusion-induced renal damage .
Comparison with Similar Compounds
Farnesiferol B is structurally related to other sesquiterpene coumarins, such as farnesiferol C, umbelliprenin, and galbanic acid . While these compounds share similar biological activities, this compound is unique in its specific interactions with molecular targets like TGR5 and NF-κB . This uniqueness makes it a valuable compound for further research and development.
List of Similar Compounds:- Farnesiferol C
- Umbelliprenin
- Galbanic acid
- 7-Hydroxycoumarin
- 10′R-Karatavicinol
Properties
CAS No. |
54990-68-0 |
---|---|
Molecular Formula |
C24H30O4 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
7-[(E)-5-[(1R,3S)-3-hydroxy-2,2-dimethyl-6-methylidenecyclohexyl]-3-methylpent-2-enoxy]chromen-2-one |
InChI |
InChI=1S/C24H30O4/c1-16(5-10-20-17(2)6-11-22(25)24(20,3)4)13-14-27-19-9-7-18-8-12-23(26)28-21(18)15-19/h7-9,12-13,15,20,22,25H,2,5-6,10-11,14H2,1,3-4H3/b16-13+/t20-,22+/m1/s1 |
InChI Key |
XXKXCRGLMFAXTK-NOWJHPSZSA-N |
SMILES |
CC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)CCC3C(=C)CCC(C3(C)C)O |
Isomeric SMILES |
C/C(=C\COC1=CC2=C(C=C1)C=CC(=O)O2)/CC[C@@H]3C(=C)CC[C@@H](C3(C)C)O |
Canonical SMILES |
CC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)CCC3C(=C)CCC(C3(C)C)O |
Synonyms |
farnesiferol B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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